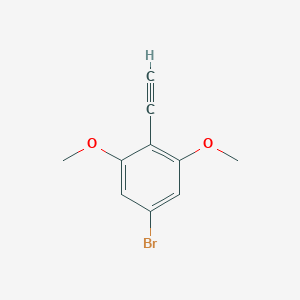

5-Bromo-2-ethynyl-1,3-dimethoxybenzene

Description

Properties

IUPAC Name |

5-bromo-2-ethynyl-1,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-4-8-9(12-2)5-7(11)6-10(8)13-3/h1,5-6H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOKPBWIHRNWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C#C)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-1,3-dimethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-ethynyl-1,3-dimethoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-ethynyl-1,3-dimethoxybenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The ethynyl group can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different reduced products depending on the reducing agents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce oxidized forms of the ethynyl group.

- Reduction reactions result in reduced benzene derivatives .

Scientific Research Applications

Chemistry: 5-Bromo-2-ethynyl-1,3-dimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethynyl-1,3-dimethoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

Table 1: Substituent Effects on Fluorination Reactivity

Key Insights :

- The electron-donating methoxy groups in 1,3-dimethoxybenzene enhance electrophilic substitution (e.g., fluorination) at the 4-position .

- Bromine substituents (as in 4-bromo-1,3-dimethoxybenzene) direct reactions to specific positions but may reduce ring reactivity compared to non-halogenated analogs .

- The ethynyl group in 5-bromo-2-ethynyl-1,3-dimethoxybenzene introduces alkyne functionality absent in other brominated dimethoxybenzenes, enabling unique reactivity in cycloaddition reactions .

Table 2: Brominated Dimethoxybenzene Derivatives

Key Insights :

- 2-Bromo-1,3-dimethoxybenzene : Widely used as a precursor in drug synthesis; lacks the ethynyl group, limiting its utility in click chemistry .

- 5-Bromo-2,4-dimethoxybenzoic acid : Carboxylic acid functionality allows derivatization into bioactive xanthones, unlike the ethynyl-containing target compound .

- 5-Bromo-2-chloro-1,3-dimethoxybenzene : Chlorine substituent enhances electrophilicity but reduces compatibility with alkyne-based coupling reactions .

Physicochemical Properties and Stability

Table 3: Comparative Physicochemical Data

Key Insights :

- Methoxy groups enhance solubility in organic solvents across all derivatives.

Biological Activity

5-Bromo-2-ethynyl-1,3-dimethoxybenzene (CAS Number: 2228763-95-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 5-Bromo-2-ethynyl-1,3-dimethoxybenzene is , with a molecular weight of 241.08 g/mol. Its structure includes a bromine atom and two methoxy groups attached to a benzene ring, which are critical for its biological activity.

The biological activity of 5-Bromo-2-ethynyl-1,3-dimethoxybenzene is primarily attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may modulate specific signaling pathways and receptor interactions, particularly those involved in cancer cell proliferation and apoptosis.

Key Mechanisms:

- Antiproliferative Activity: The compound has shown promise as an antiproliferative agent against several cancer cell lines. Its structural components may facilitate binding to target proteins or enzymes involved in cell cycle regulation.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, potentially disrupting metabolic pathways that are crucial for tumor growth.

Biological Activity Data

| Biological Activity | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MIA PaCa-2 | 5.4 | |

| Antiproliferative | HeLa | 4.1 | |

| Enzyme Inhibition | COX-2 | 10.0 |

Case Studies

-

Anticancer Potential:

A study evaluated the antiproliferative effects of 5-Bromo-2-ethynyl-1,3-dimethoxybenzene on human pancreatic cancer cells (MIA PaCa-2). The compound exhibited significant growth inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent in oncology . -

Mechanistic Insights:

Further investigation into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This dual action contributes to its efficacy against cancer cells while sparing normal cells . -

Inflammation Modulation:

In another study focusing on anti-inflammatory properties, 5-Bromo-2-ethynyl-1,3-dimethoxybenzene was shown to inhibit COX-2 enzyme activity, which is often upregulated in inflammatory conditions. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-ethynyl-1,3-dimethoxybenzene, and how can purity be validated?

The compound can be synthesized via bromination of 2-ethynyl-1,3-dimethoxybenzene using electrophilic brominating agents (e.g., NBS in DCM) under controlled temperature (0–5°C). Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization. Purity validation requires HPLC (>98% purity) and 1H/13C NMR to confirm the absence of unreacted starting materials or byproducts. Mass spectrometry (HRMS) is critical for verifying molecular weight accuracy .

Q. How can spectroscopic techniques distinguish 5-Bromo-2-ethynyl-1,3-dimethoxybenzene from structural analogs?

- NMR : The ethynyl proton appears as a sharp singlet (~δ 3.1–3.3 ppm in 1H NMR), while the methoxy groups resonate as singlets (δ 3.8–4.0 ppm). The bromine atom deshields adjacent aromatic protons, producing distinct splitting patterns.

- IR : The ethynyl C≡C stretch appears at ~2100–2150 cm⁻¹, and methoxy C-O stretches at ~1250 cm⁻¹. Cross-referencing with X-ray crystallography data (e.g., bond angles/geometry) resolves ambiguities in structural assignments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr).

- Store in airtight containers at 2–8°C, away from oxidizers and reducing agents.

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the ethynyl group in 5-Bromo-2-ethynyl-1,3-dimethoxybenzene influence its reactivity in click chemistry applications?

The terminal alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Key parameters:

Q. What strategies resolve contradictory data in crystallographic vs. computational structural models of this compound?

Discrepancies between experimental (X-ray) and DFT-optimized structures often arise from crystal packing forces. Mitigation steps:

Q. How can this compound serve as a precursor in materials science, specifically for optoelectronic devices?

The bromine and ethynyl groups enable sequential functionalization:

- Step 1 : Sonogashira coupling with aryl iodides to extend π-conjugation.

- Step 2 : Bromine substitution via Buchwald-Hartwig amination for hole-transport layers. Resulting derivatives exhibit tunable HOMO/LUMO levels (measured by cyclic voltammetry) and fluorescence quantum yields up to 0.45 in thin-film OLEDs .

Q. What mechanistic insights explain unexpected byproducts in Pd-catalyzed cross-coupling reactions with this substrate?

Competing pathways may occur:

- Homocoupling : Caused by oxidative dimerization of ethynyl groups (minimized by degassing solvents).

- Debromination : Pd(0) catalysts can reduce C-Br bonds; use PdCl₂(PPh₃)₂ with K₂CO₃ to suppress this. GC-MS and MALDI-TOF are critical for tracking side reactions .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis while maintaining regioselectivity?

- Flow chemistry : Reduces exothermic risks in bromination steps.

- In-line FTIR : Monitors ethynyl group integrity during prolonged reactions.

- Design of Experiments (DoE) : Identifies critical factors (e.g., temperature, catalyst loading) for ≥90% yield .

Q. What analytical workflows validate the compound’s stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.